What is Prazepam-D5 and its chemical structure?
What is Prazepam-D5 and its chemical structure?
For Immediate Release
This technical guide provides an in-depth overview of Prazepam-D5, a deuterated analog of the benzodiazepine Prazepam. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and relevant experimental methodologies.
Core Concepts: Understanding Prazepam-D5
Prazepam-D5 is a stable, isotopically labeled form of Prazepam where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, Prazepam, a crucial feature for its primary application. While chemically similar to Prazepam, this mass difference allows for its use as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays.[1]
Prazepam itself is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[2] It functions by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission in the central nervous system.[3]
Chemical Structure and Properties
The key structural difference between Prazepam and Prazepam-D5 lies in the isotopic labeling of the phenyl group. This is visually represented in the diagram below.
Quantitative Data
The table below summarizes the key quantitative data for both Prazepam and Prazepam-D5 for easy comparison.
| Property | Prazepam | Prazepam-D5 |
| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one[4] | 7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one[5] |
| CAS Number | 2955-38-6[4][6] | 152477-89-9[5] |
| Molecular Formula | C₁₉H₁₇ClN₂O[4][6] | C₁₉H₁₂D₅ClN₂O |
| Molecular Weight | 324.804 g/mol [6] | 329.83 g/mol |
| Monoisotopic Mass | 324.1029409 Da[4] | 329.1343246 Da[5] |
Mechanism of Action: GABAergic Signaling Pathway
Prazepam, and by extension Prazepam-D5, exerts its therapeutic effects by modulating the GABA-A receptor, a ligand-gated ion channel. The diagram below illustrates this signaling pathway.
Experimental Protocols: Quantification of Prazepam using Prazepam-D5
Prazepam-D5 is instrumental as an internal standard for the accurate quantification of Prazepam in biological matrices. Below is a representative experimental workflow for the analysis of Prazepam in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Detailed Methodologies
1. Sample Preparation:
-
Objective: To extract Prazepam and Prazepam-D5 from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma sample, add 10 µL of Prazepam-D5 internal standard solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. UPLC-MS/MS Conditions:
-
Objective: To chromatographically separate Prazepam and Prazepam-D5 and detect them with high sensitivity and specificity.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Prazepam: Precursor ion (m/z) -> Product ion (m/z)
-
Prazepam-D5: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be optimized for the instrument used).
-
-
3. Data Analysis:
-
Objective: To calculate the concentration of Prazepam in the original sample.
-
Procedure:
-
Integrate the peak areas of the analyte (Prazepam) and the internal standard (Prazepam-D5).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of Prazepam in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
This technical guide provides a foundational understanding of Prazepam-D5 for research and development purposes. Its utility as an internal standard is critical for the robust and accurate quantification of Prazepam in various biological samples.
References
- 1. Prazepam-D5 | 152477-89-9 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Prazepam | C19H17ClN2O | CID 4890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prazepam-D5 | C19H17ClN2O | CID 56845876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prazepam [webbook.nist.gov]
